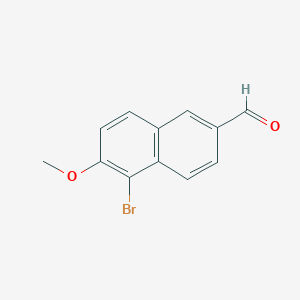

5-Bromo-6-methoxy-2-naphthaldehyde

Description

5-Bromo-6-methoxy-2-naphthaldehyde (CAS: 148248-97-9) is a brominated naphthalene derivative with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol. It features a bromine atom at the 5-position, a methoxy group at the 6-position, and an aldehyde functional group at the 2-position of the naphthalene ring . This compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical and organic synthesis research, though specific applications remain understudied . Limited data on its physical properties (e.g., melting/boiling points) and storage conditions are publicly available, highlighting a gap in current literature .

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

5-bromo-6-methoxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H9BrO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-7H,1H3 |

InChI Key |

KMONZJVNZALTET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)C=O)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

5-Bromo-6-methoxy-2-naphthaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound acts as an intermediate in the synthesis of nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction . Its derivatives have been studied for potential therapeutic effects against various conditions, including cancer.

Diagnostic Reagents

In biological research, 5-bromo-6-methoxy-2-naphthaldehyde has been employed as a diagnostic reagent in tumor studies, particularly involving aldehyde dehydrogenase enzymes . Its ability to form fluorescent substrates makes it valuable for studying enzyme inhibition related to hypertension and vascular inflammation.

Case Study 1: Synthesis of Nabumetone

A study highlighted the synthesis of nabumetone using 5-bromo-6-methoxy-2-naphthaldehyde as a key intermediate. The process involved several steps including bromination and Grignard reactions, ultimately yielding nabumetone with high purity and yield .

Case Study 2: Tumor Studies

Research conducted on the use of 6-methoxy-2-naphthaldehyde revealed its effectiveness as a diagnostic reagent in tumor studies. The compound's interaction with aldehyde dehydrogenase enzymes was critical in understanding tumor metabolism and potential treatment pathways .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 3-Bromo-4-methoxy-1-naphthaldehyde

- Structural Differences : The bromine and methoxy groups in this isomer are positioned at the 3- and 4-positions, respectively, with the aldehyde at the 1-position (CAS: 1373162-56-1). This positional variance alters electronic distribution and steric effects compared to 5-Bromo-6-methoxy-2-naphthaldehyde.

- Synthetic Relevance : Both compounds likely undergo similar bromination and methoxylation steps, but regioselectivity during synthesis may differ due to the reactivity of distinct naphthalene positions .

Brominated Benzaldehyde Derivatives

Key differences include:

- Biological Activity : Benzaldehyde derivatives are often explored as NSAID precursors, whereas naphthalene-based analogs like 5-Bromo-6-methoxy-2-naphthaldehyde may offer enhanced binding affinity in drug design due to larger hydrophobic surfaces .

Pharmaceutical Derivatives

A structurally related compound, [[5-Bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid (Ref: 3D-FB58132), was discontinued by CymitQuimica, suggesting exploratory use in thiazolidinone-based therapeutics. The addition of a thiazolidinone moiety in this derivative contrasts with the unmodified aldehyde group in 5-Bromo-6-methoxy-2-naphthaldehyde, underscoring the latter’s role as a versatile intermediate rather than a final drug candidate .

Q & A

Basic: What are the common synthetic routes to 5-Bromo-6-methoxy-2-naphthaldehyde, and how does reaction optimization impact yield?

The compound is typically synthesized via Grignard reactions or formylation of brominated methoxynaphthalene precursors. For example, 6-bromo-2-methoxynaphthalene can react with dimethylformamide (DMF) under Grignard conditions to introduce the aldehyde group at position 2 . Optimization involves controlling reaction temperature (−78°C for transmetallation with tert-butyllithium) and stoichiometry to mitigate side reactions. Low yields in transmetallation approaches (e.g., ~30%) highlight the need for precise anhydrous conditions and inert atmospheres .

Advanced: How can regioselectivity challenges during electrophilic substitution be addressed in bromo-methoxy naphthalene systems?

The electron-donating methoxy group directs electrophiles to the ortho and para positions, while bromine (electron-withdrawing) deactivates the ring. Computational modeling (DFT) and kinetic studies can predict preferential substitution sites. For example, in 5-Bromo-2-methoxyphenylpropanoic acid , steric hindrance at position 6 may favor formylation at position 2 . Experimental validation using NOESY NMR or X-ray crystallography is critical to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are most reliable for characterizing 5-Bromo-6-methoxy-2-naphthaldehyde?

- 1H/13C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while the aldehyde proton appears as a singlet near δ 10.2 ppm. Aromatic protons show splitting patterns dependent on adjacent substituents.

- Mass Spectrometry (EI-MS) : The molecular ion [M]+ for C₁₂H₉BrO₂ is expected at m/z 272/274 (1:1 isotopic ratio for bromine).

- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

Advanced: How can contradictory data in synthetic yields or spectral assignments be resolved?

Contradictions often arise from impurities or unaccounted side reactions. Strategies include:

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation.

- Alternative Pathways : Compare yields from Grignard vs. Friedel-Crafts acylation routes.

- Cross-Validation : Replicate spectral data with independent techniques (e.g., 2D NMR vs. X-ray) .

Basic: What are the stability considerations for storing 5-Bromo-6-methoxy-2-naphthaldehyde?

The compound is light- and moisture-sensitive due to the aldehyde group. Store at 0–6°C in amber vials under nitrogen. Degradation products (e.g., carboxylic acids) can form via oxidation, detectable by TLC (Rf shift) or HPLC .

Advanced: How does the bromine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) in downstream applications?

Bromine serves as a leaving group in palladium-catalyzed couplings. For instance, Methyl 6-bromo-2-naphthoate undergoes aromatic Finkelstein reactions to yield iodinated analogs, which are more reactive in cross-coupling . Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, THF) to enhance efficiency .

Basic: What are the typical applications of this compound in medicinal chemistry or materials science?

It is a precursor for fluorescent probes (naphthalene backbone) and ligands in coordination chemistry. The aldehyde group enables Schiff base formation for metal-organic frameworks (MOFs) .

Advanced: What mechanistic insights explain low yields in tert-butyllithium-mediated formylation?

Low yields (~30%) arise from competing deprotonation at the methoxy group or naphthalene ring. In situ quenching experiments and kinetic isotope effects (KIEs) can identify rate-limiting steps. Alternative reagents (e.g., LDA) or protective groups (silyl ethers) may mitigate side reactions .

Basic: How can chromatographic purification challenges be addressed for this compound?

Use silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc). The aldehyde’s polarity may cause tailing; adding 1% acetic acid improves resolution. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What computational tools predict reactivity in bromo-methoxy naphthaldehyde derivatives?

DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For 5-Bromo-2-methoxyphenylpropanoic acid , Fukui indices indicate higher electrophilicity at the aldehyde carbon, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.